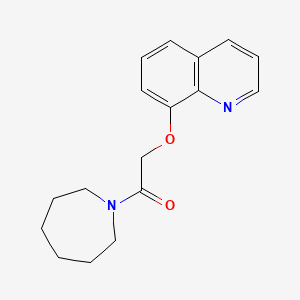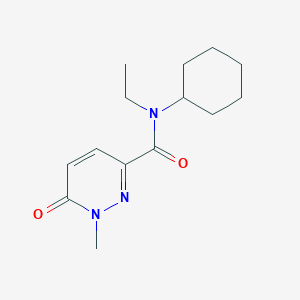
N-(5-chloro-2-methylphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-chloro-2-methylphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide, also known as CMAP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CMAP is a small molecule inhibitor that targets the protein-protein interaction between the transcription factor c-Myc and its partner protein Max. The inhibition of this interaction has been shown to have anti-cancer effects, making CMAP a promising candidate for cancer therapy.
作用机制
The mechanism of action of N-(5-chloro-2-methylphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide involves the inhibition of the c-Myc/Max protein-protein interaction. This interaction is essential for the transcriptional activity of c-Myc, which is a key regulator of cell growth and proliferation. By inhibiting this interaction, this compound can block the transcriptional activity of c-Myc and induce apoptosis in cancer cells.
Biochemical and physiological effects:
Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, this compound has been shown to inhibit the migration and invasion of cancer cells, suggesting that it may have anti-metastatic effects. This compound has also been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.
实验室实验的优点和局限性
One advantage of using N-(5-chloro-2-methylphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide in lab experiments is its specificity for the c-Myc/Max protein-protein interaction. This allows for targeted inhibition of c-Myc activity, which may reduce the risk of off-target effects. However, one limitation of using this compound in lab experiments is its low solubility in water, which may affect its bioavailability and efficacy.
未来方向
There are several future directions for research on N-(5-chloro-2-methylphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide. One area of interest is the development of more potent and selective inhibitors of the c-Myc/Max interaction. Additionally, studies are needed to determine the optimal dosing and administration schedules of this compound in preclinical models of cancer. Further research is also needed to investigate the potential use of this compound in combination with other anti-cancer therapies, such as chemotherapy and radiation therapy.
In conclusion, this compound is a promising small molecule inhibitor that has potential therapeutic applications in cancer therapy. Its specificity for the c-Myc/Max protein-protein interaction and minimal toxicity in normal cells make it an attractive candidate for further research and development.
合成方法
The synthesis of N-(5-chloro-2-methylphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide involves a multi-step process that includes the reaction of 5-chloro-2-methylbenzoyl chloride with pyrrolidine-2-one, followed by the addition of N,N-dimethylacetamide and triethylamine. This is then followed by the reaction with N-(2-aminoethyl)acetamide hydrochloride to yield the final product, this compound.
科学研究应用
The potential therapeutic applications of N-(5-chloro-2-methylphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide have been extensively studied in preclinical models of cancer. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and pancreatic cancer. In vivo studies have also demonstrated the anti-tumor effects of this compound in mouse models of breast cancer and lung cancer.
属性
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O2/c1-9-4-5-10(14)7-11(9)15-12(17)8-16-6-2-3-13(16)18/h4-5,7H,2-3,6,8H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAEIOGLMEXLCHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CN2CCCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[1-(1-benzofuran-2-yl)ethyl]-N-methyloxolane-2-carboxamide](/img/structure/B7510385.png)
![[2,2-Dimethyl-3-(2-methylprop-1-enyl)cyclopropyl]-(2-pyridin-4-ylpyrrolidin-1-yl)methanone](/img/structure/B7510390.png)
![1-[2-(Azocan-1-yl)-2-oxoethyl]pyrrolidin-2-one](/img/structure/B7510404.png)




![N-(3,3-dimethylbutan-2-yl)-N-methyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7510440.png)


